molecular formula C8H7N3S B7904416 4-(1,2,3-Thiadiazol-5-yl)aniline

4-(1,2,3-Thiadiazol-5-yl)aniline

Cat. No.: B7904416
M. Wt: 177.23 g/mol
InChI Key: VJUKMTLBSFMMRH-UHFFFAOYSA-N
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Description

Overview of Thiadiazole Heterocycles in Organic Synthesis and Advanced Materials

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.orgisres.org Their inherent aromaticity and diverse substitution patterns make them privileged structures in medicinal chemistry and essential components in advanced materials. isres.orge-bookshelf.de The presence of heteroatoms imparts specific physicochemical properties, such as enhanced membrane permeability and the capacity to act as hydrogen bond acceptors, which are highly desirable in drug design. isres.org

Thiadiazoles exist in four distinct regioisomeric forms, differentiated by the relative positions of their heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). wikipedia.orgisres.orgmdpi.com This structural diversity allows for fine-tuning of the electronic and steric properties of molecules incorporating these rings.

The 1,2,3-thiadiazole isomer is a stable, nearly planar, five-membered heteroaromatic ring composed of one sulfur atom adjacent to two nitrogen atoms (S–N–N). chemicalbook.com The parent compound is a yellow liquid, thermally stable, and soluble in water and various organic solvents. chemicalbook.com Electron density maps reveal that the carbon atoms (C4 and C5) are electron-deficient, making them less susceptible to electrophilic substitution but prime sites for nucleophilic attack, particularly at the C5 position. chemicalbook.com

Table 1: Properties of Thiadiazole Isomers

Isomer Structure Key Features
1,2,3-Thiadiazole Precursor to thioketenes; used in agrochemicals and pharmaceuticals. e-bookshelf.dechemicalbook.com
1,2,4-Thiadiazole Stable aromatic ring; derivatives used in various therapeutic areas. isres.org
1,2,5-Thiadiazole Used in materials chemistry and agriculture. wikipedia.org

| 1,3,4-Thiadiazole | | Most extensively studied isomer; common in pharmaceuticals like acetazolamide. wikipedia.orgmdpi.com |

The thiadiazole ring is a versatile building block in chemical synthesis, largely due to its stability and the various synthetic routes available for its formation and functionalization. e-bookshelf.denih.gov The Hurd-Mori reaction, which involves the intramolecular cyclization of hydrazones with thionyl chloride, is a widely accepted method for synthesizing 1,2,3-thiadiazoles. wikipedia.orgchemicalbook.com More recent, metal-free methods have also been developed, enhancing the accessibility of these scaffolds. organic-chemistry.org

In medicinal chemistry, the 1,3,4-thiadiazole scaffold, in particular, is considered a "privileged structure" and a bioisostere of pyrimidine, allowing it to interact with biological targets like DNA. mdpi.com Derivatives of various thiadiazole isomers have shown a wide range of applications, including as fungicides, and in materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a common starting point for creating new pharmacologically active compounds. dovepress.comnih.govjmchemsci.com

Importance of Aniline (B41778) Derivatives in Heterocyclic Chemistry and Polymer Science

Aniline and its derivatives are fundamental building blocks in organic chemistry, prized for their nucleophilicity and role as precursors to a vast array of dyes, pharmaceuticals, and polymers. nih.gov The amino group strongly influences the reactivity of the aromatic ring, making aniline a versatile substrate for constructing complex molecules. libretexts.org

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com This high reactivity can sometimes lead to overreaction, such as multiple halogenations. libretexts.org To control the reactivity and achieve selective functionalization, the amino group is often temporarily converted to an amide (e.g., acetanilide), which moderates its activating influence. libretexts.org

Aniline's utility extends to metal-catalyzed cross-coupling reactions and C-H functionalization, which allow for the precise installation of various substituents on the aromatic ring. nih.govresearchgate.net These methods provide efficient pathways to complex aromatic amines that are crucial in materials science and medicinal chemistry. nih.gov

Aniline is a key precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds. It can be used to construct fused ring systems like indoles and quinolines. udel.edu Modern synthetic methods, such as three-component reactions, allow for the efficient assembly of substituted meta-hetarylanilines from aniline, 1,3-diketones, and other components, demonstrating its role in building complex molecular frameworks. beilstein-journals.orgnih.gov Furthermore, aniline serves as a monomer in the production of polyaniline (PANI), a well-known conducting polymer with applications in sensors, electrochromic devices, and antistatic coatings. wikipedia.orgrsc.orgkpi.ua The polymerization process typically involves the chemical or electrochemical oxidation of aniline. wikipedia.orgresearchgate.net

Research Rationale for 4-(1,2,3-Thiadiazol-5-yl)aniline (B6273363) as a Molecular Scaffold

The scientific interest in this compound stems from the strategic combination of two highly functional and synthetically valuable moieties. This molecular hybridization aims to create a novel scaffold that integrates the distinct properties of both the 1,2,3-thiadiazole ring and the aniline system.

The rationale is built on the following key points:

Pharmacological Potential: The 1,2,3-thiadiazole ring is a known pharmacophore present in compounds with a range of biological activities, including use as fungicides. chemicalbook.comnih.gov The aniline moiety is also a ubiquitous feature in many bioactive molecules. nih.gov Combining them creates a new chemical entity with potential for applications in drug discovery, leveraging the biological relevance of both components.

Materials Science Applications: Aniline is the foundational monomer for the conducting polymer polyaniline. wikipedia.org The introduction of a thiadiazole unit could modulate the electronic properties, solubility, and processing characteristics of new polymers derived from this hybrid monomer. Furthermore, donor-acceptor molecules containing thiadiazole and aniline-like triphenylamine (B166846) units are being investigated for use in OLEDs, suggesting that this compound could serve as a building block for advanced organic electronic materials. researchgate.net

Synthetic Versatility: The aniline portion of the molecule provides a reactive handle—the amino group—for a wide range of chemical transformations. This allows for the straightforward attachment of the scaffold to other molecules or its incorporation into larger, more complex systems through reactions like amidation, diazotization, or polymerization. libretexts.orgchemistrysteps.com This functionalization potential makes it an attractive intermediate for creating libraries of diverse compounds for screening and development.

In essence, this compound is designed as a modular building block that offers the electronic and structural features of the thiadiazole ring combined with the proven reactivity and utility of the aniline core, making it a promising platform for innovation in both medicinal chemistry and materials science.

Synergistic Research Opportunities from Thiadiazole-Aniline Coupling

The coupling of thiadiazole and aniline moieties within a single molecule can lead to synergistic effects, where the combined properties of the hybrid system are greater than the sum of its individual components. researchgate.net This synergy can manifest in several ways:

Enhanced Biological Activity: In medicinal chemistry, the thiadiazole ring can act as a hydrogen-binding domain and a two-electron donor system, while the aniline group can be readily modified to tune the molecule's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net This combination can lead to the development of compounds with potent and selective biological activities. nih.gov For instance, studies on related 1,3,4-thiadiazole derivatives have shown that combining them with other bioactive molecules can result in synergistic antifungal effects. nih.govmdpi.comresearchgate.net

Novel Material Properties: The electronic properties of both the thiadiazole ring and the aniline group can be harnessed to create novel organic materials. The electron-rich nature of the thiadiazole ring, combined with the electron-donating or -withdrawing capabilities of substituents on the aniline ring, allows for the fine-tuning of the molecule's optical and electronic properties. researchgate.net This makes thiadiazole-aniline hybrids promising candidates for applications in organic electronics, such as in the development of dyes and photosensitizers.

Versatile Chemical Reactivity: The presence of multiple reactive sites in thiadiazole-aniline hybrids offers a platform for further chemical modifications. The amino group of the aniline moiety can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. nih.gov The thiadiazole ring itself can also participate in various chemical transformations, providing further opportunities for structural diversification. organic-chemistry.org

Bridging Fundamental Organic Chemistry with Applied Chemical Sciences for Novel Structures

The study of thiadiazole-aniline hybrid systems serves as a bridge between fundamental organic chemistry and applied chemical sciences. The synthesis of these molecules often requires the development of novel synthetic methodologies and a deep understanding of reaction mechanisms. uow.edu.au For example, the construction of the 1,2,3-thiadiazole ring is a classic transformation in heterocyclic chemistry, and its application to the synthesis of complex molecules like this compound provides valuable insights into the scope and limitations of these reactions.

Furthermore, the investigation of the structure-property relationships of these hybrid systems contributes to our fundamental understanding of how molecular structure dictates function. By systematically modifying the structure of the thiadiazole-aniline scaffold and evaluating the resulting changes in physical, chemical, and biological properties, researchers can develop predictive models that guide the design of new molecules with desired characteristics. nih.gov This interplay between synthesis, characterization, and theoretical modeling is a hallmark of modern chemical research and is exemplified in the study of thiadiazole-aniline hybrids.

The exploration of compounds like this compound and its isomers continues to be a fruitful area of research, with the potential to yield new discoveries in both fundamental and applied chemistry. nih.govnih.govnih.gov

Research Findings on Thiadiazole Derivatives

The following table summarizes key research findings on various thiadiazole derivatives, highlighting their synthesis and observed properties.

Compound/Derivative ClassSynthesis MethodKey Findings
4-(Thiazol-5-yl)aniline DerivativesHantzsch thiazole (B1198619) synthesisServes as a critical scaffold for kinase inhibitors, with some derivatives showing potent inhibitory activity against CDK9.
1,3,4-Thiadiazole Azo DyesConventional diazotization-coupling of 2-amino-5-aryl-1,3,4-thiadiazoles with aniline and other phenols. nih.govHigh yields and potential applications as dyes, with spectroscopic properties influenced by substituents. nih.gov
4-Vinyl-1,2,3-ThiadiazolesKnoevenagel condensationSuccessful synthesis of twenty-nine new derivatives in yields of 18–89%. uow.edu.au
2-Amino-1,3,4-ThiadiazolesIodine-mediated oxidative C-S bond formation from thiosemicarbazide (B42300) and aldehydes. organic-chemistry.orgEfficient and scalable metal-free synthesis of 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org
Imidazo[2,1-b] nih.govnih.govthiadiazole HybridsMulti-step synthesis involving the formation of the imidazo[2,1-b] nih.govnih.govthiadiazole core. nih.govSome compounds exhibited high anti-tuberculosis activities at low concentrations and showed activity against both gram-positive and gram-negative bacteria. nih.gov
4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] PhenolMicrowave-assisted synthesisThe synthesized compound demonstrated favorable antibacterial and anticancer activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-10-11-12-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUKMTLBSFMMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 1,2,3 Thiadiazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and spatial arrangement of atoms within a molecule.

One-Dimensional (¹H-NMR, ¹³C-NMR) Chemical Shift Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 4-(1,2,3-Thiadiazol-5-yl)aniline (B6273363). The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a set of multiplets in the downfield region, a consequence of the ring's electron-withdrawing and -donating substituents. The proton on the thiadiazole ring will also resonate in the aromatic region, its exact position influenced by the heteroatoms in the ring. The protons of the amine group (-NH₂) often present as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the aniline and thiadiazole rings will have characteristic chemical shifts. For instance, carbons in aromatic rings typically resonate between 100 and 150 ppm. kpi.ua The carbon attached to the nitrogen atom (C-NH₂) will be shifted downfield due to the electronegativity of nitrogen. Similarly, the carbons within the thiadiazole ring will have their chemical shifts determined by the adjacent sulfur and nitrogen atoms.

A representative analysis of the ¹H and ¹³C NMR data for a related 1,3,4-thiadiazole (B1197879) derivative provides insight into the expected chemical shifts. nih.gov For example, in a similar structure, the aromatic protons of a substituted phenyl ring were observed as doublets and multiplets between 7.49 and 7.97 ppm, while the NH proton appeared as a singlet at 12.70 ppm. nih.gov The carbon signals for the aromatic rings were found in the range of 120-140 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Nucleus Typical Chemical Shift (δ, ppm) Multiplicity Notes
¹H (Aniline Ring) 6.5 - 8.0 Doublet, Triplet, or Multiplet The splitting pattern depends on the substitution pattern and coupling with adjacent protons.
¹H (Thiadiazole Ring) 8.0 - 9.5 Singlet The exact shift is influenced by the electronic nature of the ring.
¹H (Amine, -NH₂) 3.0 - 5.0 Broad Singlet The chemical shift is variable and dependent on experimental conditions.
¹³C (Aniline Ring) 110 - 150 - Carbons attached to heteroatoms will be further downfield.
¹³C (Thiadiazole Ring) 140 - 170 - The chemical shifts are characteristic of the heterocyclic system.

Two-Dimensional (2D) Correlation for Structural Confirmation

To unambiguously assign the signals from one-dimensional NMR and confirm the molecular structure, two-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon signals based on the already identified proton signals. For example, the proton signals of the aniline ring would show correlations to their corresponding carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This technique is particularly powerful for connecting different fragments of the molecule. For instance, the proton on the thiadiazole ring would be expected to show a correlation to the carbon atom of the aniline ring to which the thiadiazole is attached, thus confirming the link between the two ring systems.

The collective data from these 2D NMR experiments provide a comprehensive and definitive picture of the atomic connectivity in this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. globalresearchonline.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

N-H Stretching: The amine group (-NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aniline ring usually appear in the 1450-1600 cm⁻¹ region. mdpi.com

C=N and N=N Stretching: The thiadiazole ring contains C=N and N=N bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond connecting the aniline ring to the amine group is expected in the 1250-1350 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration within the thiadiazole ring typically appears in the 600-800 cm⁻¹ range.

The precise positions and intensities of these bands provide a molecular fingerprint that aids in the confirmation of the compound's structure. For a related substituted 1,3,4-thiadiazole, characteristic IR bands were observed for N-H stretching (3260 cm⁻¹), aromatic C-H stretching (3090–3040 cm⁻¹), and C=O stretching (1702 cm⁻¹), which was part of a substituent. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Thiadiazole Ring C=N, N=N Stretch 1500 - 1650
Aniline C-N Stretch 1250 - 1350
Thiadiazole Ring C-S Stretch 600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.

The aniline and thiadiazole rings are both chromophores that will contribute to the UV-Vis spectrum. The aniline moiety typically exhibits two absorption bands: a strong primary band (π→π) around 230-240 nm and a weaker secondary band (n→π) around 280-290 nm. researchgate.net The presence of the thiadiazole ring and the conjugation between the two ring systems will likely cause a bathochromic (red) shift in these absorption maxima.

For a similar D–π–A–π–D type dye containing a thiadiazole moiety, absorption bands were observed in the UV region at 293 nm and 343 nm, attributed to π-π* transitions, and a broad band in the visible region around 560 nm, explained by intramolecular charge transfer (ICT). mdpi.comresearchgate.net This suggests that this compound may also exhibit ICT character.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₇N₃S), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

In addition to molecular formula verification, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule will fragment in a characteristic manner. Expected fragmentation pathways could include:

Loss of N₂ from the thiadiazole ring.

Cleavage of the bond between the aniline and thiadiazole rings.

Fragmentation of the aniline ring, such as the loss of HCN.

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be deduced, further corroborating the proposed structure. The structure of a related compound was confirmed by high-resolution mass spectrometry, among other techniques. mdpi.comresearchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide definitive information on its solid-state molecular structure and conformation.

This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic and heterocyclic rings and revealing the dihedral angle between them. For instance, in a related triazole-substituted aniline, the dihedral angle between the triazole and benzene (B151609) rings was found to be 34.57 (7)°. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which stabilize the crystal packing, would also be elucidated. The crystal system and space group would also be determined, providing a complete picture of the solid-state architecture. The structure of a similar 1,3,4-thiadiazole derivative was confirmed by single-crystal X-ray diffraction analysis. nih.gov

Advanced Analytical Techniques for Purity and Isomeric Characterization

Ensuring the purity and correct isomeric form of this compound is critical for any subsequent research or application. Advanced analytical techniques are employed to separate the target compound from starting materials, by-products, and, most importantly, its structural isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of thiadiazole derivatives. nih.govresearchgate.net A reversed-phase HPLC method, likely using a C8 or C18 column, would be developed to separate this compound from any non-polar and moderately polar impurities. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like trifluoroacetic acid, would be optimized to achieve sharp peaks and good resolution. researchgate.net The purity of the sample can be quantified by measuring the relative area of the main peak, with detection commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net

The synthesis of this compound could potentially yield other isomers, such as 4-(1,2,4-thiadiazol-5-yl)aniline or 4-(1,3,4-thiadiazol-5-yl)aniline. Distinguishing between these isomers is a significant analytical challenge. HPLC can be a powerful tool for this separation, as the different dipole moments and polarities of the thiadiazole isomers can lead to different retention times on a chromatographic column. nih.gov

Capillary Electrophoresis (CE) offers an alternative or complementary technique for purity and isomeric analysis. CE separates compounds based on their charge-to-size ratio in an electric field. The basic aniline group in this compound would be protonated in an acidic buffer, allowing for its analysis by CE. The subtle differences in the pKa values and hydrodynamic radii of the different thiadiazole isomers could enable their separation.

Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS), is invaluable for isomeric characterization. While the isomers of this compound would have the same molecular weight, their fragmentation patterns in the mass spectrometer (MS/MS) might differ, providing a "fingerprint" for each isomer. This has been demonstrated for the characterization of various 1,3,4-thiadiazole derivatives. growingscience.comnih.gov

Interactive Data Table: Summary of Advanced Analytical Techniques

TechniquePrinciple of Separation/DetectionApplication for this compound
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a stationary and mobile phase.Purity assessment, separation from synthetic precursors and isomeric impurities.
Capillary Electrophoresis (CE)Differential migration in an electric field based on charge-to-size ratio.Orthogonal method for purity verification and potential isomeric separation.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC followed by mass-to-charge ratio detection.Confirmation of purity and molecular weight; fragmentation analysis for isomer differentiation.

Computational and Theoretical Investigations of 4 1,2,3 Thiadiazol 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, offering a detailed picture of the geometric and electronic properties of 4-(1,2,3-Thiadiazol-5-yl)aniline (B6273363).

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For derivatives of thiadiazole, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for geometry optimization. mdpi.com The primary goal of this optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. mdpi.com The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be used for further theoretical and experimental studies. mdpi.com The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Thiadiazole Derivative.
ParameterBond/AngleCalculated Value
Bond LengthC-N1.37 Å
Bond LengthC-S1.75 Å
Bond AngleN-C-S115°
Dihedral AngleC-C-N-C180° (trans)

Note: The data in the table is representative of typical thiadiazole derivatives and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov For thiadiazole derivatives, this energy gap can be in the range of 1.5–1.6 eV. researchgate.net The analysis of these orbitals also provides insights into electronic transitions, such as the π → π* transitions that are common in such conjugated systems. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Thiadiazole Compound.
ParameterEnergy (eV)
HOMO Energy-6.20
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)3.70

Note: The values presented are illustrative and typical for related heterocyclic systems.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netnih.govrsc.org This technique can calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.govrsc.org For complex organic molecules, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π*. rsc.org The inclusion of solvent effects in these calculations, often through a polarizable continuum model (PCM), can improve the accuracy of the predicted spectra. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions from TD-DFT Calculations.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.85HOMO → LUMO
S0 → S22800.45HOMO-1 → LUMO

Note: This table provides a hypothetical example of TD-DFT results for a molecule like this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational landscape of a molecule by exploring the different shapes it can adopt. nih.gov For a molecule with rotatable bonds like this compound, MD simulations can reveal the preferred orientations of the aniline (B41778) and thiadiazole rings relative to each other. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. nih.govnih.gov

Quantum Chemical Topology Approaches (e.g., QTAIM, NBO) for Intramolecular Interactions and Bonding Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two prominent methods for analyzing the chemical bonds and non-covalent interactions within a molecule.

QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds. nih.govorientjchem.org By examining the properties at bond critical points, one can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. orientjchem.org

NBO analysis, on the other hand, provides a description of the bonding in terms of localized orbitals. sci-hub.seresearchgate.net It is particularly useful for quantifying charge transfer between orbitals and understanding the strength of interactions like hydrogen bonds. researchgate.net For this compound, NBO analysis could elucidate the charge distribution and the extent of electron delocalization between the aniline and thiadiazole rings. sci-hub.se

Theoretical Insights into the Influence of Substituents on Electronic and Geometric Parameters

Direct computational studies detailing the influence of substituents on the electronic and geometric parameters of this compound are not extensively available in the public domain. However, valuable insights can be drawn from theoretical investigations into structurally analogous compounds, such as 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives. The principles governing the effects of substituents on the phenyl ring are transferable and provide a strong predictive framework for understanding how similar modifications would impact the electronic landscape of this compound.

Computational studies on these analogous systems, employing methods like Density Functional Theory (DFT) with functionals such as B3LYP, demonstrate that the electronic properties of the molecule are highly sensitive to the nature of the substituent on the phenyl ring. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Influence on Frontier Molecular Orbitals:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Studies on analogous phenyl-heterocycle systems show that the introduction of an EDG (such as -NH₂, -OCH₃, or -N(CH₃)₂) at the para-position of the phenyl ring typically raises the energy of the HOMO. This is because these groups donate electron density to the π-system, making it easier to remove an electron. Conversely, an EWG (such as -NO₂, -CN, or -CF₃) tends to lower the energy of both the HOMO and LUMO by withdrawing electron density. The effect on the LUMO is generally more pronounced.

Consequently, EDGs tend to decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. In contrast, EWGs can have a more complex effect, but often lead to a stabilization of the frontier orbitals. For this compound, the parent compound already contains a strong EDG (the -NH₂ group). Further substitution would modulate these properties based on the electronic nature of the new group.

The following interactive table illustrates the predicted trends in the electronic properties of hypothetical this compound derivatives based on the principles observed in analogous systems. The values are qualitative and serve to demonstrate the expected electronic effects.

Substituent (R)Substituent NaturePredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (ΔE) (eV)
-H (Aniline)Reference-5.80-1.204.60
-OCH₃Electron-Donating-5.65-1.154.50
-N(CH₃)₂Strong Electron-Donating-5.40-1.104.30
-ClWeak Electron-Withdrawing-5.90-1.354.55
-CNElectron-Withdrawing-6.10-1.504.60
-NO₂Strong Electron-Withdrawing-6.30-1.704.60

Note: The data in this table is illustrative and based on theoretical principles derived from analogous compounds. Actual values would require specific DFT calculations for each molecule.

Influence on Geometric Parameters:

Substituents on the phenyl ring can also induce subtle but significant changes in the molecule's geometry, such as bond lengths and dihedral angles. The dihedral angle between the phenyl ring and the thiadiazole ring is a particularly important parameter, as it affects the degree of π-conjugation between the two rings.

In the optimized ground-state geometry, the this compound molecule is expected to be nearly planar to maximize conjugation. However, the introduction of bulky substituents may cause a twist in this dihedral angle to alleviate steric hindrance. This, in turn, would disrupt the π-conjugation and affect the electronic properties.

For instance, a strong resonance-donating group like -NH₂ promotes planarity by enhancing the delocalization of electrons across the molecule. The introduction of other groups may alter the bond lengths within the phenyl ring, with bonds adjacent to electron-withdrawing groups potentially shortening due to increased double-bond character through resonance.

The table below summarizes the expected qualitative effects of substituents on key geometric parameters.

Substituent (R)Expected Effect on Phenyl-Thiadiazole Dihedral AngleExpected Effect on C-N Bond Length (Aniline)
-H (Aniline)Near planarStandard length
-OCH₃Likely to remain near planarMinor shortening
-N(CH₃)₂May introduce slight twist due to bulkSignificant shortening due to resonance
-ClMinimal effect on planarityMinor lengthening
-CNMinimal effect on planarityLengthening due to inductive withdrawal
-NO₂Minimal effect on planarityLengthening due to inductive withdrawal

Note: These are generalized predictions. The precise geometric parameters would depend on the interplay of steric and electronic effects, best determined by computational optimization for each specific derivative.

Chemical Reactivity and Reaction Mechanisms of 4 1,2,3 Thiadiazol 5 Yl Aniline

Reactivity of the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. This electron deficiency arises from the presence of two electronegative nitrogen atoms and a sulfur atom within the five-membered ring, which results in low electron density at the ring's carbon atoms.

Electrophilic and Nucleophilic Processes on the 1,2,3-Thiadiazole Core

Due to the electron-poor nature of the carbon atoms, the 1,2,3-thiadiazole ring is generally unreactive towards electrophilic substitution. nih.govpitt.edu Instead, electrophilic attack, such as alkylation or acylation, typically occurs at one of the ring's nitrogen atoms. nih.govacs.org The formation of N-alkylated thiadiazolium salts is a common reaction when 1,2,3-thiadiazoles are treated with alkyl halides. acs.org

Conversely, the low electron density at the carbon atoms, particularly at the C5 position, makes the thiadiazole ring susceptible to nucleophilic attack. nih.govacs.org The presence of the electron-donating aniline (B41778) group at the C5 position in 4-(1,2,3-thiadiazol-5-yl)aniline (B6273363) would, however, be expected to reduce the ring's susceptibility to nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted 1,2,3-thiadiazole.

Table 1: Summary of General Reactivity of the 1,2,3-Thiadiazole Ring
Reaction TypeReactivityTypical Site of AttackNotes
Electrophilic AttackLow on Carbon, Favorable on NitrogenRing Nitrogen AtomsLeads to quaternization (e.g., N-alkylation). nih.govacs.org
Nucleophilic AttackFavorableC5 PositionDriven by the electron-deficient nature of the ring carbons. nih.gov

Ring-Opening and Ring-Closure Reactions (Rearrangements)

1,2,3-Thiadiazoles can undergo various rearrangement reactions, often initiated by heat, light, or chemical reagents, which lead to ring-opening and subsequent ring-closure to form different heterocyclic structures. acs.orgrsc.org A notable reaction relevant to derivatives like this compound is the Dimroth rearrangement. This rearrangement is particularly common for 5-amino-1,2,3-thiadiazoles, which can isomerize to form 5-mercapto-1,2,3-triazoles. wikipedia.org This process involves a ring-opening of the thiadiazole, followed by a ring-closure that incorporates the exocyclic nitrogen atom into the new triazole ring. wikipedia.org Such rearrangements are significant in organic synthesis for creating molecular diversity from a single heterocyclic precursor. rsc.orgwikipedia.org

Reactivity of the Aniline Moiety

The aniline portion of the molecule consists of a primary amino group (–NH₂) attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom dramatically influences the reactivity of this moiety.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a powerful activating, ortho, para-directing substituent for electrophilic aromatic substitution (EAS). viu.canih.govacs.org Its strong electron-donating effect increases the electron density of the phenyl ring, particularly at the positions ortho and para to the amino group, making the ring highly susceptible to attack by electrophiles. acs.org However, the 4-position of the aniline ring is occupied by the thiadiazole substituent, meaning electrophilic substitution will be directed to the ortho positions (positions 2 and 6 relative to the amine).

Halogenation: Due to the high activation by the amino group, direct halogenation of aniline with bromine water proceeds rapidly without a catalyst, often leading to polysubstitution. To achieve monosubstitution, the activating effect of the amino group must be moderated. viu.ca

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The strongly acidic conditions can protonate the basic amino group to form the anilinium ion (–NH₃⁺), which is a meta-directing and deactivating group. This leads to the formation of a significant amount of the meta-substituted product alongside ortho and para isomers and oxidation byproducts. nih.govacs.org

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). acs.org In the case of this compound, substitution would be expected at an ortho position.

Friedel-Crafts Reactions: Aniline generally does not undergo Friedel-Crafts alkylation or acylation. viu.caacs.org The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution. nih.gov

Table 2: Electrophilic Aromatic Substitution on the Aniline Moiety
ReactionConditions & NotesExpected Position of Substitution
Halogenation (e.g., Bromination)Highly reactive; polysubstitution is common. Moderation required for control. viu.caOrtho to the amine group
NitrationComplex reaction; protonation of the amine leads to meta-directing anilinium ion. acs.orgMixture of ortho and meta products
SulfonationReaction with H₂SO₄ followed by heating. acs.orgOrtho to the amine group
Friedel-Crafts Alkylation/AcylationGenerally unsuccessful due to complexation with the Lewis acid catalyst. nih.govN/A

Functional Group Transformations of the Amine Group (e.g., Acylation, Alkylation)

The primary amine group is a versatile functional handle for a variety of transformations.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form an amide. For example, reaction with acetic anhydride (B1165640) yields the corresponding acetanilide (B955) derivative. This transformation is synthetically crucial as the resulting amido group (–NHCOCH₃) is still an ortho, para-director but is less activating and less basic than the amino group. viu.ca This moderation allows for more controlled electrophilic aromatic substitution reactions and prevents the issues seen in Friedel-Crafts reactions. The protecting acetyl group can later be removed by hydrolysis. viu.ca

Alkylation: The nitrogen atom of the amine can act as a nucleophile and be alkylated by alkyl halides. However, controlling the degree of alkylation can be difficult, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Diazotization: As a primary arylamine, the amino group can react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and HCl) at low temperatures to form a relatively stable arenediazonium salt. This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents (e.g., –OH, –F, –Cl, –Br, –I, –CN, –H) in what are known as Sandmeyer and related reactions.

Inter-ring Communication and Conjugation Effects

The 1,2,3-thiadiazole ring and the aniline ring are directly connected, allowing for electronic communication and conjugation between the two systems. The nature of this interaction is a "push-pull" system. The amino group on the aniline ring is a strong electron-donating group (a "+R" effect), while the 1,2,3-thiadiazole ring is known to be an electron-withdrawing heterocycle (a "-I" and potentially "-R" effect). wikipedia.org

Basicity of the Aniline Nitrogen: The electron-withdrawing nature of the 1,2,3-thiadiazol-5-yl substituent will decrease the electron density on the aniline's nitrogen atom. This delocalization of the nitrogen's lone pair into the thiadiazole ring system reduces its availability to accept a proton, making this compound a weaker base than unsubstituted aniline.

Reactivity of the Thiadiazole Ring: Conversely, the electron-donating character of the 4-aminophenyl group increases the electron density of the 1,2,3-thiadiazole ring. This makes the thiadiazole core less electron-deficient and therefore less susceptible to nucleophilic attack compared to a thiadiazole substituted with an electron-withdrawing group.

This electronic interplay is fundamental to understanding the chemical behavior of the molecule and is a key consideration when designing synthetic transformations.

Torsional Dynamics Between Thiadiazole and Aniline Rings

The degree of twisting, or the dihedral angle, between the two rings is influenced by a balance of steric hindrance between adjacent atoms and the extent of π-conjugation across the central carbon-carbon bond. Generally, a more planar conformation allows for better orbital overlap and electronic communication between the two rings. However, steric clashes, particularly between the ortho-hydrogens of the aniline ring and the atoms of the thiadiazole ring, can force a non-planar arrangement. The dynamic nature of this rotation means that the molecule exists as a distribution of conformers at room temperature, with the lowest energy conformation being the most populated.

Electronic Effects of Each Moiety on the Other's Reactivity

The electronic character of the 1,2,3-thiadiazole ring significantly modulates the reactivity of the aniline moiety, and vice versa. The 1,2,3-thiadiazole ring is generally considered an electron-withdrawing group. This property arises from the electronegativity of the nitrogen and sulfur atoms within the heterocyclic ring, which pulls electron density away from the attached aniline ring.

This electron-withdrawing effect has several important consequences for the reactivity of the aniline portion of the molecule:

Decreased Basicity of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group is partially delocalized into the electron-deficient thiadiazole ring. This reduces the availability of these electrons to accept a proton, making the amino group of this compound less basic compared to aniline itself.

Conversely, the electron-donating amino group of the aniline ring influences the reactivity of the thiadiazole ring. The donation of electron density from the aniline ring can make the thiadiazole ring more susceptible to certain types of reactions, potentially facilitating ring-opening or rearrangements under specific conditions. For instance, the increased electron density might influence the stability of intermediates formed during thermal or photochemical reactions of the thiadiazole ring.

Catalytic Transformations of this compound

While specific research detailing the catalytic transformations of this compound is limited, the presence of the aniline and thiadiazole functionalities suggests a range of potential catalytic reactions. The amino group is a common handle for various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

For example, the amino group can be diazotized and subsequently subjected to Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring. Furthermore, the N-H bonds of the amino group can participate in transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

The thiadiazole ring itself can be a substrate for catalytic processes. For instance, certain transition metal catalysts can promote the desulfurization or fragmentation of the thiadiazole ring, leading to the formation of alkynes or other reactive intermediates. These intermediates can then be trapped in situ by other reagents to generate novel heterocyclic systems. The development of photocatalytic transformations using organocatalysts like 4CzIPN has also opened new avenues for the functionalization of heterocyclic compounds, and such methods could potentially be applied to modify this compound. nih.govrsc.org

The following table summarizes potential catalytic transformations for this molecule based on the reactivity of its constituent functional groups.

Functional Group Potential Catalytic Transformation Catalyst/Reagent Type Potential Product Type
Amino GroupC-N Cross-Coupling (e.g., Buchwald-Hartwig)Palladium, CopperN-Aryl or N-Alkyl derivatives
Amino GroupDiazotization followed by Sandmeyer ReactionCopper (I) saltsHalogenated, cyano, or other substituted anilines
Thiadiazole RingDesulfurization/FragmentationTransition Metals (e.g., Rhodium, Ruthenium)Alkynes, nitriles
Aromatic C-H bondsC-H Activation/FunctionalizationPalladium, Rhodium, IridiumArylated or alkylated derivatives

Table 1: Potential Catalytic Transformations

It is important to note that the successful application of these catalytic methods would require careful optimization of reaction conditions to ensure selectivity for the desired transformation and to avoid undesired side reactions involving either of the two reactive rings.

Structure Activity Relationship Sar Studies of 4 1,2,3 Thiadiazol 5 Yl Aniline and Its Derivatives in the Context of Molecular Design

Impact of Substituent Position and Electronic Nature on Molecular Properties (Excluding biological effects)

The intrinsic properties of the 4-(1,2,3-thiadiazol-5-yl)aniline (B6273363) scaffold can be finely tuned by the introduction of various substituents. The position (ortho, meta, or para on the aniline (B41778) ring) and the electronic nature (electron-donating or electron-withdrawing) of these substituents play a critical role in modulating the molecule's electronic distribution, and consequently, its physical and chemical characteristics.

Computational studies on 1,2,3-thiadiazole (B1210528) derivatives have shown that substituents significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO). lew.ro The energy gap between HOMO and LUMO is a critical parameter that influences molecular reactivity. For example, the addition of an electron-donating group like methyl (CH₃) to the thiadiazole ring can lower the HOMO-LUMO gap, suggesting increased reactivity. lew.ro Conversely, the effect of different substituents on the heat of formation varies, with some, like fluoride, decreasing it, while others, like cyanide, lead to an increase. lew.ro

The introduction of substituents also alters the charge distribution across the molecule. In substituted 1,2,3-thiadiazoles, the negative atomic charges on the nitrogen atoms (N2 and N3) can increase with the addition of alkyl groups. lew.ro This modification of the electronic landscape has direct implications for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition processes.

Table 1: Calculated Molecular Properties of Substituted 1,2,3-Thiadiazole Derivatives

CompoundSubstituentHeat of Formation (kcal/mol)HOMO-LUMO Gap (a.u.)Dipole Moment (Debye)
4-methyl-1,2,3-thiadiazole (B96444)-CH₃ (electron-donating)-80.2092-
4-fluoro-1,2,3-thiadiazole-F (electron-withdrawing)-390.2037-
4-cyano-1,2,3-thiadiazole-CN (electron-withdrawing)+35-Max Value

Data sourced from computational studies on substituted 1,2,3-thiadiazoles. The negative sign in heat of formation indicates an exothermic process. A lower HOMO-LUMO gap generally suggests higher reactivity. Dipole moment data is qualitative as presented in the source. lew.ro

Conformational Analysis and its Influence on Molecular Recognition (Excluding biological effects)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule is crucial as it dictates its three-dimensional shape, which in turn governs its ability to interact with other molecules.

The nature and size of substituents on the aniline ring can introduce steric hindrance, influencing the preferred dihedral angle. For instance, a bulky substituent at the ortho position of the aniline ring would likely force a more twisted conformation to minimize steric clash with the thiadiazole ring. Computational methods, such as semi-empirical quantum mechanical calculations, are often employed to determine the most stable conformations and the energy barriers between them. researchgate.net

The conformational flexibility of a molecule is also a key consideration. While a rigid molecule may bind with high affinity to a specific target, a more flexible molecule might be able to adapt its conformation to interact with multiple targets. nih.gov Understanding the conformational landscape of this compound derivatives is therefore essential for designing molecules with specific recognition properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Molecular Behavior (Excluding biological effects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.gov This approach allows for the prediction of the properties of new, unsynthesized compounds, thereby accelerating the design and optimization process. nih.govbiointerfaceresearch.com

In the context of this compound derivatives, QSAR models can be developed to predict various molecular behaviors, excluding direct biological effects. These can include physicochemical properties like solubility, lipophilicity, and melting point, as well as parameters related to molecular interactions, such as binding affinity to a non-biological target.

The process of building a QSAR model involves several steps:

Data Set Preparation : A series of this compound derivatives with known experimental values for a particular property is compiled.

Descriptor Calculation : A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed property. nih.govresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by testing its ability to predict the properties of an external set of compounds not used in model development. researchgate.net

For instance, a QSAR study on a series of 1,2,4-triazine-3(2H)-one derivatives revealed that descriptors like absolute electronegativity and water solubility significantly influence their properties. nih.gov Similar approaches can be applied to derivatives of this compound to guide the synthesis of compounds with desired molecular characteristics.

Ligand Design Principles and Pharmacophore Feature Identification Based on Structural Analysis (Excluding biological effects)

Ligand design involves the rational creation of molecules that can bind to a specific target, which in a non-biological context could be a material surface, a synthetic receptor, or a catalyst. The structural features of this compound and its derivatives provide a basis for identifying key pharmacophore features that are important for molecular recognition. A pharmacophore is an abstract description of molecular features that are necessary for a molecule to interact with a specific target.

Based on the structure of this compound, several potential pharmacophore features can be identified:

Hydrogen Bond Donors : The primary amine (-NH₂) group on the aniline ring is a potent hydrogen bond donor.

Hydrogen Bond Acceptors : The nitrogen atoms within the 1,2,3-thiadiazole ring can act as hydrogen bond acceptors.

Aromatic Rings : Both the aniline and thiadiazole rings are aromatic and can participate in π-π stacking interactions.

Pharmacophore models can be generated using computational software based on a set of known molecules with a particular property. nih.govresearchgate.net These models highlight the spatial arrangement of the essential features. For example, a pharmacophore model for a series of HDAC2 inhibitors identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, and one aromatic center as key features. nih.gov Such models serve as 3D queries for virtual screening of chemical databases to identify new molecules with the desired features.

Relationship Between Molecular Structure and Physicochemical Parameters Relevant to Molecular Interactions (e.g., lipophilicity, hydrogen bonding)

The physicochemical properties of a molecule are critical determinants of its behavior in various environments and its ability to engage in molecular interactions. For this compound and its derivatives, key parameters include lipophilicity and hydrogen bonding capacity.

Lipophilicity , often quantified by the partition coefficient (log P), describes a molecule's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment. It is a crucial parameter in drug design, influencing absorption and distribution. nih.govnih.gov The lipophilicity of this compound derivatives can be modulated by introducing different substituents. For example, adding alkyl chains or halogen atoms will generally increase lipophilicity, while adding polar groups like hydroxyl (-OH) or carboxyl (-COOH) will decrease it.

Hydrogen bonding is a strong type of dipole-dipole interaction that plays a pivotal role in molecular recognition. nih.gov The this compound scaffold possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms of the thiadiazole ring). The number and strength of these hydrogen bonds can be modified through chemical derivatization. For instance, acylation of the amine group would convert a hydrogen bond donor into a hydrogen bond acceptor.

The interplay between lipophilicity and hydrogen bonding is a key consideration in molecular design. Often, a balance must be struck to achieve the desired properties. For example, increasing lipophilicity might enhance binding to a hydrophobic pocket, but it could also decrease aqueous solubility. Computational tools can be used to predict these properties for virtual compounds, guiding the selection of synthetic targets. nih.gov

Table 2: Physicochemical Properties of Heterocyclic Scaffolds

Compound ClassKey Structural FeaturesTypical Lipophilicity (CLogP) RangeHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)
Thiazolo[3,2-b] nih.govnih.govnih.govtriazolesFused heterocyclic system2.22 - 4.98Variable (substituent dependent)Multiple nitrogen atoms
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazolesFused heterocyclic system2.01 - 4.77Variable (substituent dependent)Multiple nitrogen atoms
This compoundAniline and thiadiazole rings-1 (from -NH₂)2 (from thiadiazole N)

Data for Thiazolo[3,2-b] nih.govnih.govnih.govtriazoles and Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles sourced from a study on related heterocyclic compounds. nih.gov Data for this compound is based on its core structure. CLogP is a calculated measure of lipophilicity.

Advanced Applications and Research Horizons of the 4 1,2,3 Thiadiazol 5 Yl Aniline Scaffold in Chemical Science

Utilization as Ligands in Coordination Chemistry for Metal Complexation

Integration into Novel Materials for Optoelectronic and Electronic Applications

Exploration of 4-(1,2,3-thiadiazol-5-yl)aniline (B6273363) in the realm of materials science appears to be in its nascent stages, with no significant body of work available.

Precursors for Conductive Polymers and Organic Electronics

While thiadiazole-containing polymers are a known class of conductive materials, there is no specific literature detailing the synthesis or characterization of conductive polymers derived from this compound. The potential for this compound to act as a monomer in polymerization reactions has not been explored in published research.

Components in Functional Dyes and Pigments

The synthesis of azo dyes and other pigments using diazonium salts derived from aromatic amines is a well-established technique. However, there are no available studies that specifically report the use of this compound as a precursor for functional dyes or pigments. Consequently, no data on their spectral properties or performance exists.

Exploration as a Versatile Chemical Synthon for Diverse Heterocyclic Libraries

The concept of using this compound as a building block for creating libraries of more complex heterocyclic compounds is theoretically sound. The amine group and the thiadiazole ring offer reactive sites for various chemical transformations. Nevertheless, a review of the scientific literature did not yield any studies that have utilized this specific compound for the synthesis of diverse heterocyclic libraries. General synthetic methods for thiadiazoles, such as the cyclization of thiosemicarbazide (B42300) derivatives, are known.

Prospects in Interdisciplinary Research Combining Synthesis, Computational Chemistry, and Materials Science

The future of research into this compound will likely rely on an interdisciplinary approach. Computational modeling, particularly Density Functional Theory (DFT) studies, could predict the electronic, optical, and coordination properties of this molecule and its derivatives. vulcanchem.com These theoretical insights could then guide synthetic efforts and materials science investigations. However, at present, there is a lack of such integrated research published for this specific compound.

Q & A

Q. What are the reliable synthetic routes for 4-(1,2,3-Thiadiazol-5-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of thiosemicarbazide derivatives or coupling of pre-formed thiadiazole rings with aniline precursors. A common approach includes refluxing intermediates in ethanol with catalytic acid or base. For example, similar thiadiazole derivatives (e.g., 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine) are synthesized via condensation of thiosemicarbazides with carboxylic acids under reflux, followed by purification via recrystallization . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yield.

Key Parameters for Optimization:

VariableImpact on YieldReference
Solvent (ethanol vs. DMF)Higher polarity increases cyclization efficiency
Reaction time (8–12 hrs)Prolonged reflux reduces side products
Catalyst (H₂SO₄ vs. NaOH)Acidic conditions favor thiadiazole ring closure

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons and carbon environments. The thiadiazole ring protons typically appear as singlets (δ 7.5–8.5 ppm).

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 178.17 for related compounds) .

X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the thiadiazole-aniline linkage. For example, C-S bond lengths in thiadiazoles range from 1.67–1.72 Å .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation (H333 hazard) .
  • Storage : Store at room temperature in airtight containers to prevent degradation; avoid prolonged exposure to light .

Q. How does solubility impact experimental design, and what solvents are optimal?

Methodological Answer: The compound’s solubility varies with solvent polarity. For biological assays, DMSO or DMF is preferred due to high solubility (~10 mM). In synthetic steps, ethanol or methanol balances solubility and reactivity.

Solubility Profile:

SolventSolubility (mg/mL)Use Case
DMSO>50Biological assays
Ethanol~20Synthesis/purification
Water<1Avoid for reactions

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

  • Target Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like cytochrome P450 or kinases .
  • In Vitro Assays : Test antifungal/antibacterial activity via microdilution (MIC values). Thiadiazoles often show MICs <10 µg/mL against Candida spp. .
  • SAR Studies : Modify the aniline substituents (e.g., electron-withdrawing groups) to enhance bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines).
  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities skewing results .
  • Meta-Analysis : Compare data across studies (e.g., PubChem bioassays) to identify consensus trends .

Q. How do molecular interactions with proteins differ between thiadiazole derivatives?

Methodological Answer:

  • Docking Simulations : Compare binding poses of this compound with analogs (e.g., oxadiazoles). Thiadiazoles often form stronger S-π interactions with hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate interaction strengths .

Q. What methods assess the compound’s reactivity under oxidative or acidic conditions?

Methodological Answer:

  • Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hrs .
  • DFT Calculations : Predict reactive sites (e.g., sulfur in thiadiazole) using Gaussian09 with B3LYP/6-31G* basis set .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Electron Effects : Introduce -NO₂ or -OCH₃ groups to the aniline ring to modulate electron density and binding affinity .
  • Heterocycle Substitution : Replace thiadiazole with oxadiazole to compare bioactivity (e.g., reduced toxicity in oxadiazoles) .

Q. What analytical techniques validate compound purity in complex matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
  • GC-MS : Detect volatile degradation products (e.g., NH₃ or H₂S) under thermal stress .

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